molecular formula C7H10ClN3O4S2 B2532148 Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate CAS No. 180003-08-1

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate

Cat. No.: B2532148
CAS No.: 180003-08-1
M. Wt: 299.74
InChI Key: UUQTXCLASAJYDU-UHFFFAOYSA-N
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Description

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate is an organic compound with the molecular formula C7H11ClN2O4S It is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with chlorosulfonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: tert-butyl carbamate and chlorosulfonyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a low level to control the reaction rate.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), are used for hydrolysis reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis reactions produce the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications, including:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.

    Material Science: It is used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Research: The compound and its derivatives are studied for their interactions with biological molecules, such as enzymes or receptors, to understand their mechanism of action.

Mechanism of Action

The mechanism of action of tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. The thiadiazole ring may also interact with biological targets through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group in organic synthesis.

    Chlorosulfonyl isocyanate: A reactive intermediate used in the synthesis of various sulfonyl and carbamate derivatives.

    1,3,4-Thiadiazole derivatives: A class of compounds with diverse biological activities and applications in medicinal chemistry.

Uniqueness

Tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate is unique due to the presence of both the chlorosulfonyl and carbamate functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl N-(5-chlorosulfonyl-1,3,4-thiadiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O4S2/c1-7(2,3)15-5(12)9-4-10-11-6(16-4)17(8,13)14/h1-3H3,(H,9,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQTXCLASAJYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180003-08-1
Record name tert-butyl (5-(chlorosulfonyl)-1,3,4-thiadiazol-2-yl)carbamate
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